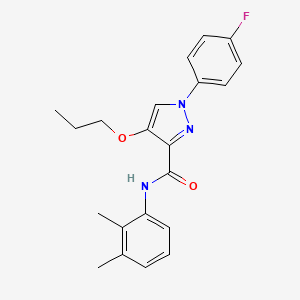

N-(2,3-dimethylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide

Description

Properties

IUPAC Name |

N-(2,3-dimethylphenyl)-1-(4-fluorophenyl)-4-propoxypyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22FN3O2/c1-4-12-27-19-13-25(17-10-8-16(22)9-11-17)24-20(19)21(26)23-18-7-5-6-14(2)15(18)3/h5-11,13H,4,12H2,1-3H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFKLFAWATKMAEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CN(N=C1C(=O)NC2=CC=CC(=C2C)C)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Pyrazole Ring: The initial step involves the cyclization of a hydrazine derivative with a 1,3-diketone to form the pyrazole ring.

Substitution Reactions:

Propoxylation: The propoxy group is introduced via an etherification reaction, typically using propyl bromide in the presence of a base.

Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2,3-dimethylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of anti-inflammatory and analgesic drugs.

Biology: The compound is used in biochemical assays to study enzyme interactions and receptor binding.

Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Pharmacology: Research focuses on its effects on various biological pathways and its potential therapeutic benefits.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For instance, it may bind to a receptor and modulate its activity, affecting downstream signaling pathways involved in inflammation or pain perception.

Comparison with Similar Compounds

Structural Comparisons

The target compound shares structural motifs with several classes of bioactive molecules:

Key Observations :

- The 4-fluorophenyl group is common across all classes, suggesting its role in π-π interactions or receptor binding.

- The propoxy group in the target compound may enhance solubility compared to methyl/ethoxy chains in analogs.

- Unlike chloroacetamides (pesticides), the carboxamide linker in the target compound likely reduces electrophilicity, altering bioactivity .

Physicochemical Properties

Limited data exist for the target compound, but comparisons can be inferred:

Key Insights :

- The target’s carboxamide and propoxy groups may improve aqueous solubility compared to chloroacetamides.

Target Compound Hypotheses :

- The carboxamide group may target enzymes or receptors (e.g., COX-2, kinases) similar to pyrazolo-pyrimidines.

- Propoxy and dimethylphenyl groups could enhance metabolic stability compared to shorter-chain alkoxy or unchlorinated analogs.

Biological Activity

N-(2,3-dimethylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide is a synthetic compound that has gained attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazole ring with various substituents that contribute to its biological properties. Its structure can be represented as follows:

- IUPAC Name : N-(2,3-dimethylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide

- Molecular Formula : CHFNO

- Molecular Weight : 365.42 g/mol

N-(2,3-dimethylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide exhibits its biological activity through several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that play critical roles in various biological pathways, potentially affecting cell proliferation and apoptosis.

- Receptor Binding : It interacts with various receptors, which may modulate signaling pathways involved in disease processes.

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines by targeting growth factors and kinases associated with tumor growth .

Biological Activity Overview

The biological activities of N-(2,3-dimethylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide can be summarized in the following table:

Case Studies and Research Findings

Research has explored the biological activity of pyrazole derivatives extensively, including N-(2,3-dimethylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide. Here are notable findings:

- Cytotoxicity Studies : In vitro studies have demonstrated that the compound exhibits significant cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent. The mechanism appears to involve the inhibition of key enzymes involved in cell cycle regulation .

- Pharmacological Evaluations : Animal models have shown promising results regarding the anti-inflammatory properties of similar pyrazole derivatives. This indicates potential therapeutic applications beyond oncology .

Q & A

Q. Advanced: How can reaction conditions (e.g., solvent, catalyst, temperature) be optimized to improve yield and purity in multi-step syntheses of this compound?

Answer:

The synthesis typically involves sequential functionalization of the pyrazole core. A general approach includes:

Pyrazole ring formation via cyclocondensation of hydrazines with β-keto esters or diketones.

Propoxy group introduction at the 4-position using alkylation agents (e.g., propyl bromide) under basic conditions (K₂CO₃/DMF, 60–80°C) .

Carboxamide coupling at the 3-position via activation of the carboxylic acid intermediate (e.g., using HATU or EDCI) and reaction with 2,3-dimethylaniline .

For optimization, systematic variation of solvents (e.g., DMF vs. THF) and catalysts (e.g., DMAP for acylation) is critical. Kinetic studies using HPLC monitoring can identify rate-limiting steps .

Basic: What spectroscopic techniques are used to confirm the structure of this compound?

Q. Advanced: How can X-ray crystallography resolve ambiguities in stereochemical or conformational analysis?

Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H/¹³C NMR confirms substituent positions (e.g., 4-propoxy vs. 5-propoxy) via coupling patterns and chemical shifts. The 4-fluorophenyl group exhibits distinct aromatic splitting (δ 7.1–7.4 ppm) .

- Mass Spectrometry (MS): High-resolution MS validates the molecular formula (e.g., [M+H]⁺ at m/z 423.18) .

- X-ray Crystallography: Resolves bond angles and torsional strain in the pyrazole-carboxamide linkage. SHELX software refines crystal structures, identifying non-covalent interactions (e.g., π-stacking of fluorophenyl groups) .

Basic: What biological targets or pathways are associated with this compound?

Q. Advanced: How do computational docking studies inform its mechanism of action?

Answer:

Pyrazole-carboxamides often target enzymes or receptors such as:

- Cannabinoid receptors (CB1/CB2): Structural analogs (e.g., anandamide derivatives) bind via hydrophobic interactions with fluorophenyl groups .

- Kinases (e.g., JAK2): The carboxamide moiety may hydrogen-bond to ATP-binding pockets .

Computational docking (AutoDock Vina) predicts binding affinities by modeling the compound’s conformation in receptor active sites. MD simulations assess stability of ligand-receptor complexes .

Basic: How is the purity of this compound validated in pharmacological studies?

Q. Advanced: What analytical strategies reconcile discrepancies in bioactivity data across studies?

Answer:

- HPLC-PDA: Purity ≥95% is achieved with C18 columns (acetonitrile/water gradient) .

- Elemental Analysis: Confirms stoichiometry (e.g., %C, %N within ±0.4% of theoretical) .

For bioactivity discrepancies:

- Dose-response curves identify non-linear effects (e.g., bell-shaped curves suggesting off-target interactions).

- Metabolite screening (LC-MS) rules out degradation products .

Basic: What are the key challenges in crystallizing this compound?

Q. Advanced: How do solvent polarity and temperature gradients influence crystal morphology?

Answer:

Challenges include low solubility in polar solvents and polymorphism. Strategies:

- Solvent diffusion: Layering hexane over a DCM solution yields needle-like crystals .

- Temperature ramping: Slow cooling (0.5°C/min) from 60°C to 4°C reduces lattice defects .

Basic: How does the 4-propoxy group influence physicochemical properties?

Q. Advanced: What QSAR models predict the impact of alkoxy substituents on bioavailability?

Answer:

The propoxy group:

- Increases lipophilicity (logP ~3.5), enhancing membrane permeability .

- Reduces metabolic degradation compared to shorter alkoxy chains (ethoxy) .

QSAR models (e.g., CoMFA) correlate substituent length with oral bioavailability (R² >0.8 in rodent studies) .

Basic: What safety protocols are recommended for handling this compound?

Q. Advanced: How do structural modifications mitigate toxicity risks?

Answer:

- PPE: Gloves, lab coat, and fume hood for powder handling .

- Acute toxicity: LD₅₀ (oral, rat) >500 mg/kg suggests moderate toxicity .

Structural mitigation:

- Fluorine substitution reduces reactive metabolite formation .

- Methyl groups on the phenyl ring decrease hepatic CYP450 inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.